molecular formula C17H16N2O3 B2618384 N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide CAS No. 109809-55-4

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Cat. No.: B2618384
CAS No.: 109809-55-4
M. Wt: 296.326
InChI Key: SCLVPZQSVQBNLX-UHFFFAOYSA-N
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Description

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide is a chemical compound with the molecular formula C17H16N2O3. It is known for its versatile applications in various fields, including drug discovery, materials science, and organic synthesis.

Preparation Methods

The synthesis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide typically involves the reaction of 4-acetylaniline with ethyl 2-bromoacetate, followed by the reaction with benzenecarboxamide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide can be compared with similar compounds such as:

  • N-[2-(4-aminophenyl)-2-oxoethyl]benzenecarboxamide
  • N-[2-(4-methoxyanilino)-2-oxoethyl]benzenecarboxamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific acetyl group, which imparts distinct reactivity and potential biological activities .

Properties

IUPAC Name

N-[2-(4-acetylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(20)13-7-9-15(10-8-13)19-16(21)11-18-17(22)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLVPZQSVQBNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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